2-(1-Azabicyclo[2.2.2]octan-3-YL)ethan-1-OL
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Overview
Description
2-(1-Azabicyclo[222]octan-3-YL)ethan-1-OL is a bicyclic compound that features a quinuclidine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Azabicyclo[222]octan-3-YL)ethan-1-OL typically involves the quinuclidine ring systemThe reaction conditions often require the use of reducing agents such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(1-Azabicyclo[2.2.2]octan-3-YL)ethan-1-OL undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the ethan-1-OL group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product and include temperature control, solvent choice, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield quinuclidinone derivatives, while reduction can produce various alcohols or amines .
Scientific Research Applications
2-(1-Azabicyclo[2.2.2]octan-3-YL)ethan-1-OL has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-Azabicyclo[2.2.2]octan-3-YL)ethan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include neurotransmitter regulation and signal transduction .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Azabicyclo[2.2.2]octan-3-YL)ethan-1-OL hydrochloride
- 2-(1-Azabicyclo[2.2.2]octan-3-ylamino)ethan-1-OL dihydrochloride
- 2-Azabicyclo[3.2.1]octane derivatives
Uniqueness
This compound is unique due to its quinuclidine core structure, which imparts specific chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C9H17NO |
---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
2-(1-azabicyclo[2.2.2]octan-3-yl)ethanol |
InChI |
InChI=1S/C9H17NO/c11-6-3-9-7-10-4-1-8(9)2-5-10/h8-9,11H,1-7H2 |
InChI Key |
ANEOZAMJQXQKKI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1C(C2)CCO |
Origin of Product |
United States |
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